4,4,6-Trimethylnonane
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Overview
Description
4,4,6-Trimethylnonane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by the presence of three methyl groups attached to the nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethylnonane typically involves the alkylation of nonane with methylating agents. One common method is the Friedel-Crafts alkylation, where nonane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic cracking and subsequent alkylation processes. The catalytic cracking of larger hydrocarbons produces a mixture of alkanes, which can then be selectively alkylated to produce the desired trimethyl derivatives. The process involves high temperatures and pressures, along with the use of zeolite catalysts to enhance the selectivity and yield of the target compound.
Chemical Reactions Analysis
Types of Reactions: 4,4,6-Trimethylnonane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can be achieved using chlorine gas under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (Cl2, Br2) under UV light or in the presence of a radical initiator.
Major Products:
Oxidation: Formation of 4,4,6-trimethylnonan-2-one or 4,4,6-trimethylnonanoic acid.
Reduction: Formation of this compound itself if starting from a derivative.
Substitution: Formation of 4,4,6-trimethyl-2-chlorononane or similar halogenated products.
Scientific Research Applications
4,4,6-Trimethylnonane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized as a solvent and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethylnonane in biological systems involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics are well-documented.
Comparison with Similar Compounds
- 2,4,6-Trimethylnonane
- 3,4,7-Trimethylnonane
- 2,6,8-Trimethylnonane
Comparison: 4,4,6-Trimethylnonane is unique due to the specific positioning of its methyl groups, which imparts distinct physical and chemical properties compared to its isomers. For instance, the branching at the 4 and 6 positions can lead to differences in boiling points, solubility, and reactivity. These differences make this compound a valuable compound for studying the effects of molecular structure on the behavior of alkanes.
Properties
CAS No. |
62184-30-9 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,4,6-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-8-11(3)10-12(4,5)9-7-2/h11H,6-10H2,1-5H3 |
InChI Key |
KBTTWWLCACXOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)CCC |
Origin of Product |
United States |
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